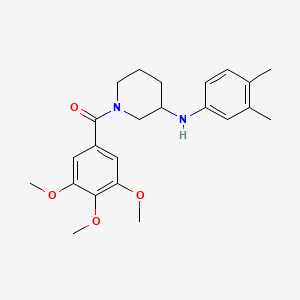
N-(2'-amino-4'-cyano-2,3'-bithien-5'-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2'-amino-4'-cyano-2,3'-bithien-5'-yl)benzamide is a chemical compound that is widely used in scientific research. It is a member of the bithiophene family of organic compounds and has a variety of applications in biochemistry and molecular biology.
Aplicaciones Científicas De Investigación
N-(2'-amino-4'-cyano-2,3'-bithien-5'-yl)benzamide has a variety of applications in scientific research. It is commonly used as a fluorescent probe for the detection of DNA and RNA. The compound can selectively bind to nucleic acids and emit fluorescence upon binding, making it a useful tool for studying the structure and function of DNA and RNA. Additionally, N-(2'-amino-4'-cyano-2,3'-bithien-5'-yl)benzamide has been used as a photosensitizer for photodynamic therapy, a technique used to treat cancer and other diseases.
Mecanismo De Acción
The mechanism of action of N-(2'-amino-4'-cyano-2,3'-bithien-5'-yl)benzamide is not fully understood. However, it is known that the compound binds to nucleic acids and can cause changes in their structure and function. This can lead to a variety of biochemical and physiological effects, including changes in gene expression and protein synthesis.
Biochemical and Physiological Effects:
N-(2'-amino-4'-cyano-2,3'-bithien-5'-yl)benzamide has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit the growth and proliferation of cancer cells. In addition, the compound has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2'-amino-4'-cyano-2,3'-bithien-5'-yl)benzamide has several advantages for use in lab experiments. It is a highly specific and sensitive probe for the detection of nucleic acids. It is also relatively easy to synthesize and can be used in a variety of experimental settings. However, there are also some limitations to its use. The compound can be toxic to cells at high concentrations and may have off-target effects in some experimental systems.
Direcciones Futuras
There are many future directions for research on N-(2'-amino-4'-cyano-2,3'-bithien-5'-yl)benzamide. One area of interest is the development of new fluorescent probes based on the bithiophene scaffold. These probes could be used for a variety of applications, including the detection of other biomolecules such as proteins and lipids. Another area of interest is the development of new therapeutic agents based on N-(2'-amino-4'-cyano-2,3'-bithien-5'-yl)benzamide. These agents could be used to treat a variety of diseases, including cancer and inflammatory disorders. Finally, there is also interest in further elucidating the mechanism of action of the compound and its effects on cellular processes.
Métodos De Síntesis
The synthesis of N-(2'-amino-4'-cyano-2,3'-bithien-5'-yl)benzamide involves the reaction of 2,3'-bithiophene-5-carboxylic acid with ammonia and potassium cyanide in the presence of a catalyst. The reaction proceeds through a series of steps and results in the formation of the desired compound. The synthesis method is well-established and has been used by many researchers in the field.
Propiedades
IUPAC Name |
N-(5-amino-3-cyano-4-thiophen-2-ylthiophen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS2/c17-9-11-13(12-7-4-8-21-12)14(18)22-16(11)19-15(20)10-5-2-1-3-6-10/h1-8H,18H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAXZGKPUJPTGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)N)C3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-2-(methoxymethyl)-7-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6053834.png)
![7-(cyclohexylmethyl)-2-[(2-ethyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6053842.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]acetamide](/img/structure/B6053863.png)
![5-[3-(4-methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone](/img/structure/B6053869.png)

![1-benzyl-4-(3-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6053895.png)
![5-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B6053897.png)
![ethyl (5-bromo-2-ethoxy-4-{[2-(1-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B6053901.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-1-naphthylacetamide](/img/structure/B6053906.png)
![5-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B6053910.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-4-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinone](/img/structure/B6053924.png)
![N-(2-methylphenyl)-N'-(1-{1-[2-(2-oxo-1-pyrrolidinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B6053925.png)

![6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B6053938.png)